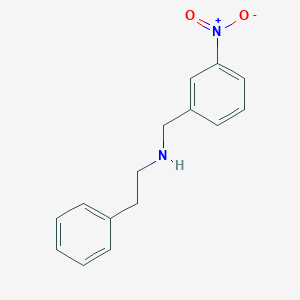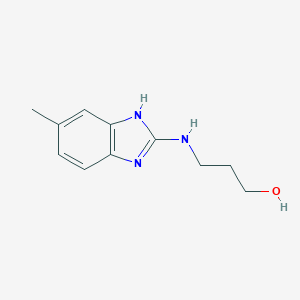![molecular formula C18H40O7Si4 B079612 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester CAS No. 14330-97-3](/img/structure/B79612.png)
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester, commonly known as TMS-citrate, is a chemical compound that is widely used in scientific research. It is a derivative of citric acid, which is a key intermediate in the Krebs cycle, a series of chemical reactions that occur in living cells to generate energy. TMS-citrate is a versatile compound that has several applications in various fields, including biochemistry, pharmacology, and material science.
Mechanism Of Action
TMS-citrate is an ester derivative of citric acid, which is a key intermediate in the Krebs cycle. TMS-citrate is not metabolized by the body and is excreted unchanged in the urine. Therefore, it does not have any direct physiological effects. However, TMS-citrate is commonly used as an internal standard in NMR spectroscopy, where it serves as a reference peak for the quantification of other metabolites.
Biochemical And Physiological Effects
TMS-citrate does not have any direct biochemical or physiological effects. However, it is commonly used as a reference standard in NMR spectroscopy to quantify metabolites in biological samples. TMS-citrate is also used as a chiral auxiliary in asymmetric synthesis to prepare molecules with specific three-dimensional shapes.
Advantages And Limitations For Lab Experiments
TMS-citrate has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. TMS-citrate is also non-toxic and does not have any direct physiological effects, which makes it safe to use in laboratory experiments. However, TMS-citrate has some limitations. It is not soluble in water and has a relatively low boiling point, which can make it difficult to handle in some experiments. Additionally, TMS-citrate is not suitable for use in experiments that require the measurement of intracellular metabolites, as it cannot cross the cell membrane.
Future Directions
There are several future directions for research involving TMS-citrate. One area of research is the development of new synthetic routes to TMS-citrate and related compounds. This could lead to the discovery of new applications for these compounds in various fields. Another area of research is the use of TMS-citrate as a reference standard in metabolomics, a field of study that aims to identify and quantify all the metabolites in a biological sample. Finally, TMS-citrate could be used as a precursor for the synthesis of new materials with unique properties, such as biodegradable polymers and nanomaterials.
In conclusion, TMS-citrate is a versatile compound that has several applications in scientific research. It is commonly used as a reference standard in NMR spectroscopy and as a chiral auxiliary in asymmetric synthesis. TMS-citrate is a stable and non-toxic compound that is easy to handle and store. However, it has some limitations, such as low solubility in water and inability to cross the cell membrane. There are several future directions for research involving TMS-citrate, including the development of new synthetic routes and its use in metabolomics and material science.
Synthesis Methods
TMS-citrate can be synthesized by esterification of citric acid with trimethylsilyl chloride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting TMS-citrate ester can be purified by column chromatography or recrystallization. The synthesis of TMS-citrate is a relatively simple and cost-effective process, which makes it a popular choice for research applications.
Scientific Research Applications
TMS-citrate has several applications in scientific research. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy, which is a powerful analytical technique used to determine the structure and composition of molecules. TMS-citrate is also used as a chiral auxiliary in asymmetric synthesis, a technique used to prepare molecules with specific three-dimensional shapes. Additionally, TMS-citrate is used as a precursor for the synthesis of other compounds, such as TMS-succinate and TMS-malonate, which have applications in material science and organic chemistry.
properties
CAS RN |
14330-97-3 |
|---|---|
Product Name |
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester |
Molecular Formula |
C18H40O7Si4 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
tris(trimethylsilyl) 2-trimethylsilyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H40O7Si4/c1-26(2,3)22-15(19)13-18(25-29(10,11)12,17(21)24-28(7,8)9)14-16(20)23-27(4,5)6/h13-14H2,1-12H3 |
InChI Key |
VFGAVMGYDWDESE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CC(CC(=O)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC(CC(=O)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



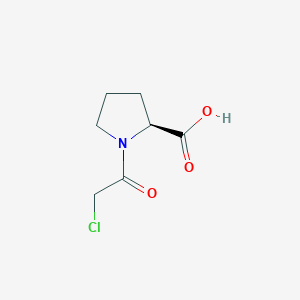
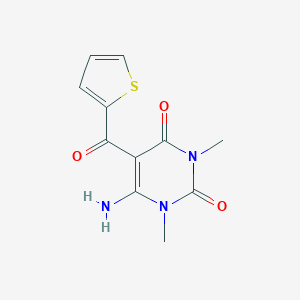
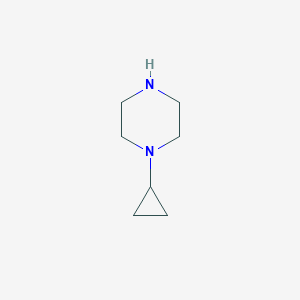
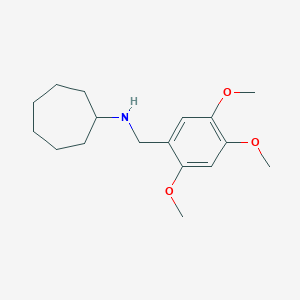
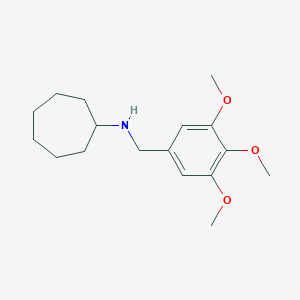
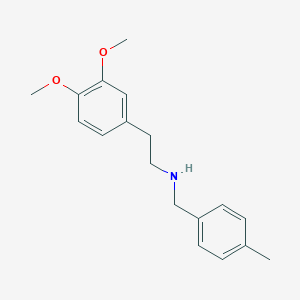
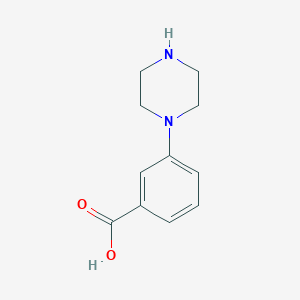
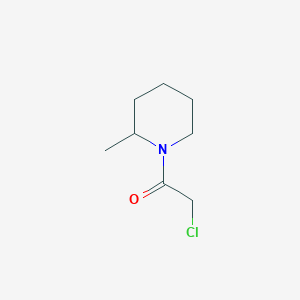
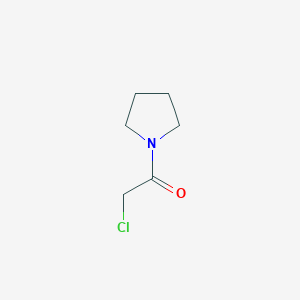
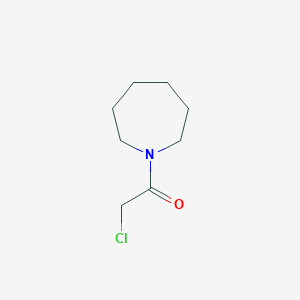
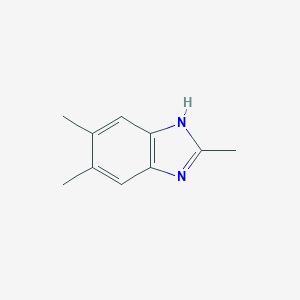
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
